N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
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Overview
Description
N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic organic compound It is characterized by its unique structure, which includes a butylphenyl group and a dioxothiomorpholinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the butylphenyl intermediate: This could involve the alkylation of a phenyl ring with a butyl group using Friedel-Crafts alkylation.
Synthesis of the dioxothiomorpholinyl intermediate: This step might involve the formation of a thiomorpholine ring followed by oxidation to introduce the dioxo groups.
Coupling of intermediates: The final step would involve coupling the butylphenyl intermediate with the dioxothiomorpholinyl intermediate through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a thiol or amine derivative.
Scientific Research Applications
N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxomorpholin-4-yl)acetamide: Similar structure but without the sulfur atom.
N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)propionamide: Similar structure with a propionamide group instead of acetamide.
Uniqueness
N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is unique due to the presence of both the butylphenyl and dioxothiomorpholinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-4-5-6-14-7-9-15(10-8-14)19-16(21)11-20-17(22)12(2)24-13(3)18(20)23/h7-10,12-13H,4-6,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYOVYWGFHPCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(SC(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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